N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide
Description
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide is a sulfonamide derivative featuring a pyrimidine ring linked via a sulfamoyl group to a phenyl moiety. The acetamide side chain is substituted with a meta-methylphenoxy (m-tolyloxy) group. The pyrimidine ring and sulfamoyl group are critical for hydrogen bonding interactions, while the m-tolyloxy substituent may influence lipophilicity and target selectivity .
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-14-4-2-5-16(12-14)27-13-18(24)22-15-6-8-17(9-7-15)28(25,26)23-19-20-10-3-11-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWIBJRSSWYSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with pyrimidine-2-sulfonyl chloride to form the intermediate N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]sulfonamide. This intermediate is then reacted with 2-m-tolyloxyacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Functional Group Reactivity
Stability Under Variable Conditions
Interaction with Biological Targets
The compound’s sulfonamide and pyrimidine groups enable interactions with enzymes such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs) :
a. HDAC Inhibition
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Binds to Zn²⁺ in HDAC8 active site ().
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Competitive inhibition confirmed via Lineweaver-Burk plots.
b. CDK4/6 Selectivity
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Structural analogs (e.g., 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives) show >100× selectivity for CDK4/6 over CDK1/2 :
Comparative Reactivity of Structural Analogs
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications due to its sulfonamide moiety, which is known for antibacterial properties.
Antibacterial Activity
Research indicates that compounds with sulfonamide groups inhibit bacterial growth by targeting the enzyme dihydropteroate synthase, crucial for folic acid synthesis in bacteria. This mechanism results in the prevention of bacterial proliferation, making it a candidate for developing new antibiotics.
Table 1: Antibacterial Activity Studies
| Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Study A | E. coli | 32 µg/mL | Dihydropteroate synthase inhibition |
| Study B | S. aureus | 16 µg/mL | Folic acid synthesis disruption |
Antifungal Properties
In addition to antibacterial effects, preliminary studies suggest antifungal activity against various strains, indicating a broader spectrum of antimicrobial activity.
Cancer Research
Recent investigations have highlighted the compound's potential in oncology. The pyrimidine moiety may interact with specific receptors involved in tumor growth regulation.
Mechanisms in Cancer Cell Lines
Research has shown that N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide can induce apoptosis in cancer cell lines through:
- Modulation of signaling pathways.
- Inhibition of angiogenesis.
Table 2: Cancer Cell Line Studies
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5 | Apoptosis induction |
| MCF7 | 10 | Angiogenesis inhibition |
Neurological Applications
Emerging studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.
Neuroprotective Mechanisms
The compound's ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, potentially reducing oxidative stress and inflammation.
Table 3: Neuroprotective Studies
| Study Reference | Model Used | Observed Effects |
|---|---|---|
| Study C | Mouse model | Reduced neuronal apoptosis |
| Study D | In vitro neurons | Decreased oxidative stress markers |
Case Studies and Clinical Trials
Several clinical trials are underway to evaluate the efficacy and safety of this compound in various therapeutic areas.
Current Trials Overview
Table 4: Ongoing Clinical Trials
| Trial ID | Phase | Condition Studied | Status |
|---|---|---|---|
| NCTXXXXXX | Phase I | Bacterial Infections | Recruiting |
| NCTXXXXXX | Phase II | Breast Cancer | Active |
Mechanism of Action
The mechanism of action of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylsulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide-Pyrimidine Derivatives
a) Acetylsulfadiazine (N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide)
- Structure : Lacks the m-tolyloxy group, retaining only the acetylated sulfadiazine core.
- Role: A known impurity in sulfadiazine synthesis and a metabolite.
b) N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide (CAS 328024-36-8)
- Structural Variation : 4,6-Dimethylpyrimidine substituents.
- Impact : Methyl groups on the pyrimidine ring enhance steric bulk and electron-donating effects, which may improve metabolic stability or alter binding affinity to bacterial dihydropteroate synthase .
c) N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (CAS 735321-15-0)
- Structural Variation: 2,6-Dimethylpyrimidin-4-yl group and a propanoylphenoxy substituent.
- The dimethylpyrimidine substitution may shift hydrogen-bonding patterns, affecting target specificity .
Acetamide Derivatives with Varied Substituents
a) 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5)
- Structure: Contains an acetylphenoxy group and o-tolyl substituent but lacks the sulfamoyl-pyrimidine moiety.
- Impact: Absence of the sulfonamide-pyrimidine core eliminates antibacterial activity but may retain utility in non-antibiotic applications (e.g., enzyme inhibition or material science) .
b) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)
- Structure: Thiazole and morpholino groups replace the pyrimidine-sulfamoyl system.
- Impact: The morpholino group introduces basicity, altering solubility and pharmacokinetic properties. Thiazole rings are associated with diverse biological activities, including kinase inhibition .
Data Table: Key Structural and Functional Attributes
Research Findings and Implications
Hydrogen Bonding and Target Interaction
The pyrimidine-sulfamoyl moiety in the target compound enables strong hydrogen bonding with biological targets (e.g., dihydropteroate synthase in bacteria).
Pharmacokinetic Properties
- Lipophilicity : The m-tolyloxy group in the target compound increases logP compared to Acetylsulfadiazine, enhancing membrane permeability but possibly reducing aqueous solubility .
- Metabolic Stability : Methylated pyrimidine derivatives (e.g., 328024-36-8) resist oxidative metabolism, prolonging half-life .
Biological Activity
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and other disease areas. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C18H24N2O4S
- Molecular Weight : 364.5 g/mol
The compound features a pyrimidine ring, which is known for its role in various biological activities, including anti-cancer properties. The sulfonamide group enhances its pharmacological profile by potentially increasing solubility and bioavailability.
Antiproliferative Effects
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar pyrimidine structures have shown IC50 values in the nanomolar range against NCI cancer cell lines, indicating potent anticancer properties .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound 22 | 22 | EGFR/VEGFR-2 |
| Compound 29 | 24 | EGFR/VEGFR-2 |
These compounds were assessed for their ability to inhibit cell proliferation and induce apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl2 .
The mechanism by which this compound exerts its biological effects is believed to involve dual inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). This dual action not only impedes tumor growth but also reduces angiogenesis, which is critical for tumor survival and expansion .
Case Studies
- Case Study on Anticancer Efficacy : A study investigated the effects of a series of pyrimidine derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to this compound showed enhanced antiproliferative activity compared to standard treatments .
- Clinical Relevance : The potential use of this compound in clinical settings was highlighted in a patent that discussed its application in treating conditions associated with nuclear receptor modulation, including metabolic disorders and certain cancers .
Q & A
Q. Q1. What synthetic routes are employed for N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide, and how is its structural integrity validated?
Methodological Answer: The compound is synthesized via multi-step reactions, starting with sulfonamide formation between pyrimidin-2-amine and 4-aminophenylsulfonyl precursors, followed by coupling with 2-m-tolyloxy-acetic acid derivatives. Key steps include nucleophilic substitution and amide bond formation. Post-synthesis, structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to verify sulfonamide and acetamide moieties. Purification via column chromatography ensures >95% purity .
Advanced Crystallography
Q. Q2. What challenges arise in resolving the crystal structure of this compound, and how are they addressed using computational tools?
Methodological Answer: Crystallization challenges include polymorphism, twinning, or low diffraction quality. Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) and SHELXS/D (for structure solution) is critical. For problematic datasets (e.g., twinned crystals), SHELXL ’s twin refinement feature is applied, leveraging the HKLF5 format. Hydrogen bonding networks are mapped using PLATON , and disorder in flexible groups (e.g., m-tolyloxy) is resolved via PART instructions. High-resolution data (>1.0 Å) improves anisotropic displacement parameter accuracy .
Impurity Profiling
Q. Q3. How can researchers identify and quantify Acetylsulfadiazine (Impurity E) in this compound?
Methodological Answer: Acetylsulfadiazine (N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide) is a common synthetic byproduct. Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient separates impurities. Quantification requires a calibrated reference standard (e.g., EP Impurity E, CAS 127-74-2). Mass spectrometry (LC-MS/MS) confirms impurity identity via molecular ion ([M+H]⁺ at m/z 309.1) and fragmentation patterns. Method validation follows ICH Q3A guidelines .
Hydrogen Bonding & Supramolecular Analysis
Q. Q4. How are hydrogen bonding patterns analyzed in the crystal lattice, and what functional groups dominate interactions?
Methodological Answer: Graph set analysis (G = N₁(6), C₁¹(7)) categorizes hydrogen bonds using Etter’s formalism. The sulfamoyl (-SO₂NH-) group acts as a donor (N–H⋯O/N), while pyrimidine nitrogen atoms and acetamide carbonyls serve as acceptors. Mercury (CCDC) software visualizes 3D networks, and Hirshfeld surface analysis quantifies interaction contributions (e.g., O⋯H/N⋯H contacts). For polymorphic systems, differential scanning calorimetry (DSC) correlates thermal stability with H-bond strength .
Thermal Stability & Degradation
Q. Q5. What experimental approaches assess thermal stability under varying conditions?
Methodological Answer: Thermogravimetric analysis (TGA) measures decomposition onset temperatures (typically >200°C for sulfonamides). Isothermal stress testing (e.g., 80°C/75% RH for 14 days) evaluates hydrolytic stability, with degradation monitored via HPLC. Activation energy (Eₐ) for thermal breakdown is calculated using the Kissinger method from DSC data. Solid-state stability is further probed via variable-temperature PXRD to detect phase transitions .
Data Contradiction Resolution
Q. Q6. How should researchers address discrepancies in reported synthesis yields or crystallization outcomes?
Methodological Answer: Contradictions often arise from solvent polarity (e.g., DMF vs. THF), reaction stoichiometry, or purification protocols. Systematic Design of Experiments (DoE) optimizes variables (temperature, catalyst loading). For crystallization, solvent evaporation rates and anti-solvent addition are controlled. Cross-validation using orthogonal techniques (e.g., ¹H NMR vs. LC-MS purity) resolves analytical inconsistencies. Collaborative reproducibility studies with independent labs are recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
